molecular formula C22H24N2O B2637494 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide CAS No. 852138-55-7

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2637494
CAS RN: 852138-55-7
M. Wt: 332.447
InChI Key: YOVBQJFYJCQNLL-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide, also known as THCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a synthetic derivative of the natural compound tetrahydrocannabinol (THC), which is found in the cannabis plant. However, unlike THC, THCA does not possess psychoactive properties, making it a promising candidate for medical research.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound involved in various synthetic and reactive processes. A study detailed the Claisen—Eschenmoser reaction for hydroxymethylbenzofurans and -indoles, leading to derivatives including N,N-dimethyl-3-(3-indolyl)propionamide and N,N-dimethyl-2-(6-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)acetamide, highlighting the compound's potential in creating complex organic structures (Mukhanova et al., 2007). Another related study focused on the synthesis of carbazole derivatives, showing their antimicrobial activity and cytotoxicity, providing insights into the biomedical applications of such compounds (Kaplancıklı et al., 2012).

Biological and Photophysical Properties

Research into the photophysical properties of carbazole derivatives, such as N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide, has provided valuable insights. Studies have examined the spectroscopic and quantum mechanical properties of related compounds, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and non-linear optical (NLO) activity, indicating their utility in photovoltaic efficiency modeling and ligand protein interactions (Mary et al., 2020).

Anticancer and Antimicrobial Activities

Derivatives of carbazole, such as those related to N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide, have been synthesized and studied for their anticancer and antimicrobial activities. One study synthesized carbazole derivatives and evaluated them for their antibacterial and antifungal activities, finding notable antimicrobial activity in certain compounds. These findings suggest potential applications in developing new therapeutic agents (Evren et al., 2019).

Environmental Biodegradation

The biotransformation capabilities of specific bacterial strains towards carbazole derivatives highlight an environmental application. Research on the biphenyl-degrading bacterium Ralstonia sp. demonstrated the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole, identifying major oxidation products and underscoring the potential for environmental bioremediation efforts (Waldau et al., 2009).

properties

IUPAC Name

2-(3-methylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-15-5-4-6-16(11-15)13-22(25)23-14-17-9-10-21-19(12-17)18-7-2-3-8-20(18)24-21/h4-6,9-12,24H,2-3,7-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVBQJFYJCQNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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